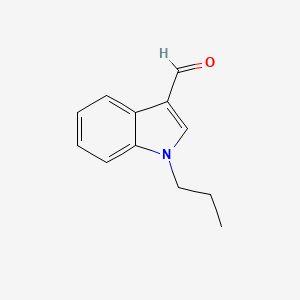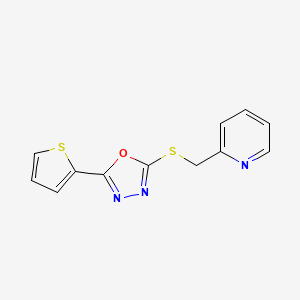![molecular formula C21H18FN5OS B2664492 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 893926-00-6](/img/structure/B2664492.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . It has been synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The key starting material pyrazolopyrimidine was obtained by treatment of the formimidate derivative with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Chemical Reactions Analysis
The compound has shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis
The compound is a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) is: δ 1.36 (t, 3H, CH3, J= 7.2Hz), 3.85(s, 3H, CH3), 4.31 (q, 2H, Ar, J= 7.0Hz), 6.96 (d, 2H, Ar, J= 8.4Hz), 7.51 (d, 2H, Ar, J= 9.1Hz), 7.79 (s, 1H, Ar), 8.37 (s, 1H, N=CH), LC-MS: m/z, 271 (M+1) .Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
Research has revealed the development and application of novel 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa), with one compound designed for in vivo imaging using positron emission tomography (PET) due to a fluorine atom in its structure, facilitating labeling with fluorine-18. This advancement enables the synthesis of high-purity radioligands like [18F]DPA-714 for imaging neuroinflammatory processes, showcasing the compound's utility in the field of radiopharmacy and molecular imaging (Dollé et al., 2008).
Ligand Design for Neuroinflammation PET Imaging
Further studies have synthesized novel pyrazolo[1,5-a]pyrimidines, closely related to the mentioned compound, evaluated for their potential to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. The research underscores the compound's relevance in developing in vivo PET-radiotracers for neuroinflammation, highlighting its significant role in medicinal chemistry and neurology research (Damont et al., 2015).
Antipsychotic Potential Exploration
In a distinct approach, derivatives of the compound have been explored for their antipsychotic potential. Unlike traditional antipsychotic agents, certain analogs did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic-like effects in behavioral tests. This research opens new avenues in the development of antipsychotic medications, potentially offering alternatives with different side effect profiles and mechanisms of action (Wise et al., 1987).
Synthesis of Isoxazolines and Isoxazoles Derivatives
Another study focused on synthesizing isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-one through [3+2] cycloaddition. These derivatives expand the chemical repertoire available for the development of new drugs and research compounds, illustrating the compound's versatility in synthetic organic chemistry (Rahmouni et al., 2014).
Antimicrobial Activity Investigations
Research on new heterocycles incorporating the antipyrine moiety, derived from similar compounds, demonstrates significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant bacterial and fungal infections (Bondock et al., 2008).
Mécanisme D'action
Orientations Futures
The compound has shown potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Propriétés
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-6-7-18(14(2)8-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPTOYKPJFKJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2664411.png)

![5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2664413.png)
![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2664416.png)




![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2664426.png)

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2664429.png)
![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2664430.png)
![N-(5-chloro-2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2664432.png)
